2,6-Bis-benzyloxy-3-ethynyl-pyridine
Description
Significance as a Multifunctional Pyridine (B92270) Scaffold for Research
The significance of 2,6-Bis-benzyloxy-3-ethynyl-pyridine lies in its inherent multifunctionality, which provides multiple avenues for synthetic transformations. The central pyridine ring acts as a key structural motif, known for its ability to engage in a variety of chemical reactions and to influence the electronic properties of the molecule. bldpharm.comnih.gov
The two benzyloxy groups at the 2 and 6 positions serve a dual purpose. Primarily, they act as robust protecting groups for the pyridinolic oxygen atoms, preventing their participation in undesired side reactions. Their steric bulk also influences the reactivity of the adjacent positions on the pyridine ring, potentially directing reactions to other sites. Furthermore, these groups can be deprotected under specific conditions to reveal hydroxyl functionalities, opening up another dimension for molecular elaboration.
The most prominent feature for synthetic manipulation is the ethynyl (B1212043) group at the 3-position. This terminal alkyne is a versatile handle for a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions. This trifecta of a modifiable heterocyclic core, removable protecting groups, and a reactive alkyne appendage makes this compound a highly sought-after scaffold for creating diverse and complex molecules.
Below is a table summarizing the key structural features and their synthetic potential:
| Structural Feature | Function | Potential Synthetic Transformations |
| Pyridine Ring | Core Scaffold | N-alkylation, N-oxidation, Metal Coordination |
| 2,6-Bis-benzyloxy Groups | Protecting Groups, Steric Directors | Deprotection to reveal hydroxyl groups for etherification, esterification, etc. |
| 3-Ethynyl Group | Reactive Handle | Sonogashira coupling, Click chemistry (cycloadditions), Alkynylation reactions |
Overview of Strategic Importance in Contemporary Synthetic Methodologies
The strategic importance of this compound in modern organic synthesis is intrinsically linked to the reactions that its ethynyl group can undergo. The Sonogashira cross-coupling reaction stands out as a primary method for its utilization. scirp.orgresearchgate.netscirp.org This palladium-catalyzed reaction allows for the efficient coupling of the terminal alkyne with a variety of aryl and vinyl halides, providing a straightforward route to more complex conjugated systems.
The synthesis of this compound itself is typically achieved through a Sonogashira coupling reaction, starting from its precursor, 2,6-Bis-benzyloxy-3-bromopyridine. This reaction highlights the modularity of this synthetic approach, allowing for the late-stage introduction of the ethynyl functionality.
A typical synthetic sequence is outlined below:
Synthesis of this compound via Sonogashira Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Product | Typical Yield |
| 2,6-Bis-benzyloxy-3-bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2,6-Bis-benzyloxy-3-(trimethylsilylethynyl)pyridine | Good to Excellent |
| 2,6-Bis-benzyloxy-3-(trimethylsilylethynyl)pyridine | K₂CO₃, MeOH | - | This compound | High |
Beyond Sonogashira coupling, the ethynyl group is a valuable participant in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition (often referred to as "click chemistry") with azides to form triazoles. This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool for molecular assembly. The ability to readily form such stable heterocyclic linkages positions this compound as a key building block in the synthesis of complex ligands, polymers, and biologically active molecules.
Positioning within Advanced Heterocyclic Chemistry and Building Block Research
Within the broader field of advanced heterocyclic chemistry, this compound is positioned as a high-value, multifunctional building block. The pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. citycollegekolkata.org The introduction of an ethynyl group at the 3-position provides a gateway to novel chemical space, allowing for the exploration of new molecular architectures with potential biological activity.
The ability to construct intricate molecular frameworks from this building block is of significant interest in materials science. The rigid, linear nature of the ethynyl group can be exploited to create conjugated polymers and macrocycles with interesting photophysical and electronic properties. The 2,6-disubstituted pyridine core can also act as a ligand for metal complexes, with potential applications in catalysis and sensing. mdpi.comrsc.org
Research in building block development focuses on creating molecules with predictable reactivity and broad applicability. This compound fits this description perfectly. Its synthesis from readily available precursors and its versatile reactivity make it an attractive component for combinatorial chemistry and library synthesis, accelerating the discovery of new compounds with desired properties. The strategic placement of the benzyloxy and ethynyl groups on the pyridine ring offers a pre-programmed set of reaction sites, allowing for a controlled and stepwise construction of complex target molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-2,6-bis(phenylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-2-19-13-14-20(23-15-17-9-5-3-6-10-17)22-21(19)24-16-18-11-7-4-8-12-18/h1,3-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXPJOJFGQQPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 2,6 Bis Benzyloxy 3 Ethynyl Pyridine
Reactivity of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the terminal alkyne of 2,6-bis-benzyloxy-3-ethynyl-pyridine is an excellent substrate for such transformations.
The Sonogashira coupling reaction facilitates the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. khanacademy.orgyoutube.comgold-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. acs.orgresearchgate.net For this compound, this reaction allows for the extension of the ethynyl group, leading to the synthesis of more complex molecular architectures. The general mechanism involves two interconnected catalytic cycles for palladium and copper. researchgate.net The palladium cycle includes oxidative addition of the halide, while the copper cycle involves the formation of a copper acetylide intermediate. These cycles work in concert to yield the cross-coupled product. The reaction is known for its mild conditions, often proceeding at room temperature. khanacademy.orgwikipedia.org
The Heck reaction is another palladium-catalyzed process that forms a carbon-carbon bond, in this case between an unsaturated halide and an alkene. rsc.orgacs.org While the primary substrate for the Heck reaction is typically an aryl or vinyl halide, the ethynyl group of this compound can be envisioned to participate in related palladium-catalyzed transformations, or the molecule itself could be synthesized from a 3-halo-2,6-bis-benzyloxy-pyridine via a Sonogashira coupling. The Heck reaction mechanism involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. acs.org
| Palladium-Catalyzed Coupling Reactions of the Ethynyl Moiety | |
| Reaction | Description |
| Sonogashira Coupling | Couples the terminal alkyne with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst to form a new C-C bond. khanacademy.orgyoutube.comgold-chemistry.orgorganic-chemistry.orgwikipedia.org |
| Heck Reaction | While typically involving an alkene, related palladium-catalyzed reactions can be utilized to functionalize the ethynyl group or the pyridine (B92270) core. rsc.orgacs.org |
Cycloaddition Reactions (e.g., [2+3] Cycloadditions, Diels-Alder)
The ethynyl group of this compound can participate as a 2π component in cycloaddition reactions, leading to the formation of five- or six-membered rings.
[2+3] Cycloadditions , also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. lumenlearning.comtcichemicals.comlibretexts.orgwikipedia.orgkoreascience.kr The ethynyl group of this compound can act as a dipolarophile. For instance, in the Huisgen 1,3-dipolar cycloaddition, an azide (B81097) can react with the alkyne to form a triazole ring. lumenlearning.com Another example is the reaction with pyridinium (B92312) ylides, which can lead to the formation of indolizine (B1195054) derivatives. nih.govnih.govmdpi.com The regioselectivity of these reactions is governed by the electronic properties of both the 1,3-dipole and the dipolarophile. lumenlearning.com
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. nih.govwikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comkhanacademy.org The ethynyl group can function as a dienophile in this reaction. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com Conversely, the benzyloxy groups at the 2- and 6-positions of the pyridine ring are electron-donating, which may decrease the reactivity of the ethynyl group as a dienophile in a normal-electron-demand Diels-Alder reaction. However, it could be a suitable partner for an electron-deficient diene in an inverse-electron-demand Diels-Alder reaction.
| Cycloaddition Reactions of the Ethynyl Moiety | |
| Reaction | Description |
| [2+3] Cycloaddition (1,3-Dipolar Cycloaddition) | The alkyne acts as a dipolarophile, reacting with a 1,3-dipole (e.g., azide, pyridinium ylide) to form a five-membered heterocycle. lumenlearning.comtcichemicals.comlibretexts.orgwikipedia.orgkoreascience.kr |
| Diels-Alder Reaction ([4+2] Cycloaddition) | The alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electronic nature of the substituents influences the reaction rate. nih.govwikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comkhanacademy.org |
Functionalization through Hydration, Reduction, and Other Addition Reactions
The ethynyl group is readily functionalized through various addition reactions, including hydration and reduction.
Hydration of the terminal alkyne can lead to the formation of a carbonyl compound. The regioselectivity of this reaction can be controlled by the choice of catalyst. In the presence of a mercury catalyst in aqueous acid, hydration follows Markovnikov's rule to yield a methyl ketone. youtube.comlibretexts.org Conversely, anti-Markovnikov hydration can be achieved using hydroboration-oxidation, which yields an aldehyde. youtube.comacs.orgtcichemicals.comlumenlearning.com Ruthenium complexes have also been shown to catalyze the anti-Markovnikov hydration of terminal alkynes. acs.orgtcichemicals.com
Reduction of the alkyne can be controlled to produce either an alkene or an alkane. Complete reduction to the corresponding ethyl-substituted pyridine can be achieved through catalytic hydrogenation over a platinum, palladium, or nickel catalyst. khanacademy.orgnumberanalytics.comlibretexts.org Partial reduction to a cis-alkene can be accomplished using Lindlar's catalyst, which is a poisoned palladium catalyst. khanacademy.orglibretexts.orgopenstax.org A dissolving metal reduction, using sodium or lithium in liquid ammonia, will produce a trans-alkene. khanacademy.orgopenstax.org
| Functionalization Reactions of the Ethynyl Moiety | |
| Reaction | Description |
| Hydration (Markovnikov) | Reaction with water in the presence of a mercury catalyst to form a methyl ketone. youtube.comlibretexts.org |
| Hydration (Anti-Markovnikov) | Hydroboration-oxidation or catalysis with specific ruthenium complexes to form an aldehyde. youtube.comacs.orgtcichemicals.comlumenlearning.com |
| Reduction to Alkane | Catalytic hydrogenation with Pt, Pd, or Ni to fully saturate the triple bond. khanacademy.orgnumberanalytics.comlibretexts.org |
| Reduction to cis-Alkene | Partial hydrogenation using Lindlar's catalyst. khanacademy.orglibretexts.orgopenstax.org |
| Reduction to trans-Alkene | Dissolving metal reduction with Na or Li in liquid ammonia. khanacademy.orgopenstax.org |
Reactivity of the Pyridine Core
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of two electron-donating benzyloxy groups at the 2- and 6-positions significantly modifies the electronic properties of the ring.
Electrophilic and Nucleophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom and requires harsh reaction conditions. pearson.comyoutube.comquora.com When substitution does occur, it is typically directed to the 3-position. pearson.comquora.com However, the 2,6-bis-benzyloxy substituents are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org In this case, the 4-position is para to both benzyloxy groups, and the 3- and 5-positions are ortho. Therefore, the pyridine ring in this compound is expected to be activated towards electrophilic attack, with substitution likely occurring at the 5-position, directed by the 6-benzyloxy group and to a lesser extent at the 4-position.
Nucleophilic Aromatic Substitution (NAS) on pyridine typically occurs at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex. bhu.ac.inacs.org In this compound, the 2- and 6-positions are occupied by benzyloxy groups, which are not good leaving groups for typical SNAr reactions. However, related reactions are possible. The Chichibabin reaction , for example, involves the amination of pyridine at the 2-position with sodium amide, where a hydride ion is the leaving group. myttex.netchemistnotes.comslideshare.netwikipedia.org While the benzyloxy groups would likely interfere with this specific reaction, it illustrates the propensity for nucleophilic attack at these positions. Another strategy to enhance reactivity towards nucleophiles is the formation of a pyridine N-oxide . bhu.ac.inacs.orgchemtube3d.comscripps.educhemtube3d.com Oxidation of the pyridine nitrogen creates a more electron-deficient ring that is more susceptible to both electrophilic and nucleophilic attack, often at the 2- and 4-positions. bhu.ac.inchemtube3d.com
Dearomatization Reactions and Subsequent Transformations
Dearomatization of the pyridine ring provides access to valuable saturated and partially saturated heterocyclic structures. researchgate.netnih.govnumberanalytics.comopenstax.orgmdpi.com Several methods can be employed for the dearomatization of pyridines. Catalytic hydrogenation can reduce the pyridine ring to a piperidine, although this would also reduce the ethynyl group. rsc.org
Metalation and Directed Metalation Strategies for Ring Functionalization
The functionalization of the pyridine ring in this compound can be effectively achieved through metalation strategies, particularly directed ortho-metalation (DoM). In this approach, a substituent on the ring directs the deprotonation by an organometallic base to an adjacent position. The 2,6-bis(benzyloxy) substituents are expected to act as directed metalation groups (DMGs), facilitating deprotonation at nearby sites.
The regioselectivity of metalation is determined by the interplay of the directing effects of the substituents and the inherent acidity of the ring protons. The two benzyloxy groups at the C2 and C6 positions can direct metalation to the C3 and C5 positions. However, the presence of the strongly electron-withdrawing ethynyl group at the C3 position significantly increases the acidity of the proton at the C4 position. This electronic effect is anticipated to make the C4-H bond the most likely site for deprotonation when a suitable organolithium or other strong base is used.
In the case of this compound, the combined directing influence of the C2-benzyloxy group and the powerful acidifying effect of the C3-ethynyl group would strongly favor metalation at the C4 position. The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at this position.
| Substrate | Base | Position of Metalation | Electrophile | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromo-4-methoxypyridine (B110594) | LTMP | C3 | DMF | 2-Bromo-4-methoxy-3-formylpyridine | 70 |
| 2,5-Dibromopyridine (B19318) | LDA | C4 | (MeO)3B, then H2O2 | 2,5-Dibromo-4-hydroxypyridine | 94 |
| This compound (Predicted) | n-BuLi or LDA | C4 | Various (e.g., I2, Me3SiCl, Aldehydes) | 4-Substituted-2,6-bis-benzyloxy-3-ethynyl-pyridine | N/A |
Transformations Involving Benzyloxy Substituents
The benzyloxy groups in this compound are not merely passive substituents; they can be actively involved in chemical transformations, either through their removal (debenzylation) or by directing the course of a reaction.
The cleavage of benzyl (B1604629) ethers, or debenzylation, is a common transformation in organic synthesis, often employed as a deprotection step. Catalytic hydrogenolysis is the most widely used method for this purpose, typically employing a palladium catalyst (e.g., Pd/C or Pd(OH)₂) under a hydrogen atmosphere. This method is generally efficient and clean, yielding the corresponding alcohol and toluene (B28343) as the byproduct.
A significant challenge in molecules with multiple benzyloxy groups, such as this compound, is achieving selective mono-debenzylation. The two benzyloxy groups at the C2 and C6 positions are electronically distinct due to the proximity of the C2-benzyloxy group to the electron-withdrawing C3-ethynyl substituent. This electronic difference may provide a basis for selective cleavage under carefully controlled conditions. For instance, the C2-benzyloxy group might be more labile due to this electronic effect, potentially allowing for its preferential removal.
While specific methodologies for the selective mono-debenzylation of this compound have not been reported, strategies developed for other classes of molecules, such as dibenzylamines, could be adapted. One such approach involves catalytic transfer hydrogenation using palladium on carbon (10% Pd/C) with ammonium (B1175870) formate (B1220265) as the hydrogen source, which has been shown to be effective for the selective mono-debenzylation of dibenzylamines. Acid-facilitated hydrogenolysis, where a stoichiometric amount of acid is used with a palladium catalyst, has also been employed for the debenzylation of complex substrates and could potentially be tuned for selectivity.
| Method | Catalyst/Reagents | Key Features | Potential for Selectivity |
|---|---|---|---|
| Catalytic Hydrogenolysis | Pd/C, H₂ | Common, efficient, clean. | May be difficult to control for mono-debenzylation without electronic differentiation. |
| Catalytic Transfer Hydrogenation | Pd/C, HCOONH₄ | Milder conditions, avoids pressurized H₂. Shown to be selective for dibenzylamines. | High potential for selective mono-debenzylation of the target compound. |
| Acid-Facilitated Hydrogenolysis | Pd(OH)₂/C, H₂, HOAc | Can enhance reactivity and may influence selectivity. | Potentially tunable for selective cleavage by modulating acid strength and stoichiometry. |
In the context of the chemical synthesis and reactivity of this compound, the benzyloxy groups serve two primary roles: as protecting groups and as directing groups.
As protecting groups , they mask the hydroxyl functionalities of the corresponding 2,6-dihydroxypyridine. This protection is crucial as the free hydroxyl groups could interfere with many planned reactions, such as those involving organometallic reagents that would be quenched by the acidic protons of the hydroxyls. The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, yet it can be removed reliably when needed, typically through hydrogenolysis.
As directing groups , the benzyloxy substituents exert a significant influence on the regioselectivity of reactions on the pyridine ring. In electrophilic aromatic substitution, alkoxy groups are generally ortho, para-directing. However, in the electron-deficient pyridine ring, their effect is more complex. More significantly, in the context of metalation reactions, the oxygen atom of the benzyloxy group acts as a Lewis base, coordinating to the metal of the organometallic reagent (e.g., lithium in n-BuLi). This coordination brings the base into proximity with the ortho-protons, facilitating their abstraction. This "complex-induced proximity effect" (CIPE) is the foundation of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.combaranlab.orgharvard.edu For this compound, both benzyloxy groups can potentially direct metalation to the adjacent ring positions.
Computational and Experimental Mechanistic Investigations of Key Reaction Pathways
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This can be achieved through a combination of computational and experimental approaches.
Computational investigations , primarily using Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of the molecule. For instance, DFT calculations can be used to:
Predict C-H Acidity: By calculating the energies of the corresponding anions, the relative acidities of the protons on the pyridine ring can be determined. This would allow for a theoretical prediction of the most likely site of metalation, which is expected to be the C4 position due to the influence of the C3-ethynyl group.
Model Reaction Pathways: The transition states and intermediates of reactions such as metalation and debenzylation can be modeled. This allows for the calculation of activation energies, providing a theoretical basis for the observed regioselectivity and reaction rates.
Experimental mechanistic investigations can be employed to validate the theoretical predictions and provide tangible evidence for the proposed reaction pathways. Key experimental techniques include:
Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying substrate, reagent concentrations, or temperature) can provide information about the rate-determining step of a reaction. For example, kinetic isotope effect (KIE) studies involving deuterated substrates could elucidate the mechanism of C-H bond cleavage in metalation or the C-O bond cleavage in hydrogenolysis.
Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates can provide direct evidence for a proposed mechanism.
Spectroscopic Monitoring: In situ monitoring of reactions using techniques like NMR or IR spectroscopy can allow for the observation of intermediates and the tracking of product formation over time.
For the palladium-catalyzed hydrogenolysis of the benzyloxy groups, the generally accepted mechanism involves the oxidative addition of the C(benzyl)-O bond to the Pd(0) surface, followed by hydrogenolysis of the resulting palladium-alkoxide species. Mechanistic studies on similar systems have used kinetic analysis to probe the rate-limiting step and the influence of additives. acs.org These approaches could be applied to understand and potentially control the selective debenzylation of this compound.
Advanced Spectroscopic Characterization and Computational Studies of 2,6 Bis Benzyloxy 3 Ethynyl Pyridine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For 2,6-Bis-benzyloxy-3-ethynyl-pyridine (Molecular Formula: C₂₁H₁₇NO₂), the calculated exact mass can be compared to the experimentally measured value with high accuracy (typically within 5 ppm).
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₂₁H₁₈NO₂⁺ | 316.1332 |
| [M+Na]⁺ | C₂₁H₁₇NNaO₂⁺ | 338.1151 |
Table 2: Predicted HRMS Data for this compound.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides insight into the compound's structure through controlled fragmentation. The fragmentation pattern is a molecular fingerprint that helps confirm the connectivity of atoms. For this compound, characteristic fragmentation pathways would likely involve:
Loss of a benzyl (B1604629) radical: A primary fragmentation would be the cleavage of the benzyl-oxygen bond, leading to the loss of a C₇H₇ radical (m/z 91), a very stable tropylium (B1234903) cation.
Loss of a benzyloxy group: Cleavage of the C-O bond of the pyridine (B92270) ring could result in the loss of a benzyloxy radical (C₇H₇O).
Cleavage of the ethynyl (B1212043) group: Fragmentation can also occur at the ethynyl substituent. The fragmentation mechanisms of related heterocyclic systems, such as prazoles, often involve rearrangements and cleavages around the linker groups connecting the rings, which can be analogous to the benzyloxy linkages in the target molecule. mdpi.com
X-Ray Diffraction Studies for Solid-State Structural Determination
While NMR provides the definitive structure in solution, single-crystal X-ray diffraction (XRD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsion angles, providing the ultimate confirmation of molecular geometry. nih.goviucr.org
For this compound, an XRD analysis would be expected to confirm:
The planarity of the pyridine ring.
The specific bond lengths of the C-O, C-C, C≡C, and C-N bonds, which can provide insight into the electronic effects of the substituents.
The torsion angles describing the orientation of the benzyloxy groups relative to the pyridine ring. Steric hindrance may cause these groups to twist out of the plane of the pyridine ring.
Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings or weak C-H···O or C-H···N hydrogen bonds, which govern the crystal packing. researchgate.net
Analysis of crystal structures of similar pyridine derivatives often reveals how different substitution patterns influence molecular conformation and packing in the solid state. rsc.org
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are powerful tools used in conjunction with experimental data to provide deeper insight into the electronic properties and reactivity of molecules. researchgate.net
DFT calculations, often using hybrid functionals like B3LYP, are employed to model various molecular properties. bohrium.commostwiedzy.pl For this compound, DFT can be used to:
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling serves as a powerful tool to elucidate the three-dimensional structure and intermolecular interaction patterns of complex organic molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict its most stable conformations and to understand the non-covalent forces that govern its behavior in the solid state and in solution.
Conformational Analysis:
The conformational flexibility of this compound primarily arises from the rotation around the C-O bonds of the benzyloxy substituents and the C-C bond of the ethynyl group. Theoretical calculations are essential to map the potential energy surface and identify the low-energy conformers.
The rotational barriers of the benzyloxy groups are influenced by steric hindrance with the adjacent ethynyl group and the pyridine nitrogen. Molecular mechanics and subsequent DFT optimizations can provide insights into the preferred dihedral angles. It is hypothesized that the benzyloxy groups will adopt a staggered conformation to minimize steric clash, though the exact angles would be dependent on the subtle balance of electronic and steric effects.
Table 1: Predicted Key Dihedral Angles in the Lowest Energy Conformer of this compound (Hypothetical Data)
| Dihedral Angle | Predicted Value (degrees) |
| C(3)-C(2)-O-CH₂ | 180 |
| C(5)-C(6)-O-CH₂ | 0 |
| C(2)-C(3)-C≡C | 180 |
Note: These values are hypothetical and would require specific DFT calculations for confirmation.
Intermolecular Interactions:
The supramolecular assembly of this compound in the crystalline state is likely governed by a combination of weak intermolecular forces, including hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, the acetylenic C-H group can act as a weak donor, forming C-H···N or C-H···π interactions. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. Studies on other substituted pyridines have shown the prevalence of such unconventional hydrogen bonds in their crystal packing.
π-π Stacking: The presence of multiple aromatic rings (one pyridine and two phenyl rings) suggests that π-π stacking interactions will play a significant role in the crystal packing. These interactions can occur between the pyridine and phenyl rings of adjacent molecules. The geometry of these stacked arrangements (e.g., parallel-displaced or T-shaped) can be predicted using computational models, and the interaction energies can be quantified. Analysis of similar aromatic heterocyclic compounds indicates that π-stacking interactions can have energies in the range of -2 to -5 kcal/mol.
Table 2: Calculated Intermolecular Interaction Energies for Dimers of this compound (Hypothetical Data)
| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |
| π-π Stacking | Parallel-displaced (Pyridine-Phenyl) | -3.5 |
| π-π Stacking | T-shaped (Phenyl-Phenyl) | -2.8 |
| Hydrogen Bonding | C-H···N (Ethynyl-Pyridine) | -1.5 |
Note: These values are hypothetical and would require specific calculations, such as Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections, for accurate determination.
Applications of 2,6 Bis Benzyloxy 3 Ethynyl Pyridine in Advanced Chemical Research
Utilization as a Versatile Synthetic Building Block in Heterocyclic Synthesis
The structure of 2,6-Bis-benzyloxy-3-ethynyl-pyridine , featuring a pyridine (B92270) core with bulky benzyloxy protecting groups and a reactive ethynyl (B1212043) (alkyne) functionality, positions it as a potentially valuable, though highly specific, building block in organic synthesis.
Construction of Complex Polycyclic and Fused Heterocyclic Systems
Currently, there is a lack of specific examples in peer-reviewed literature detailing the use of This compound for the direct construction of complex polycyclic or fused heterocyclic systems. The terminal alkyne group is, in principle, a versatile handle for a variety of cyclization reactions, including but not limited to cycloadditions and transition-metal-catalyzed annulations. However, the steric hindrance imposed by the two large benzyloxy groups at the adjacent 2- and 6-positions of the pyridine ring may pose significant challenges to these transformations, potentially limiting its broader utility in this context without further optimization of reaction conditions.
Precursor for Advanced Pyridine-Based Ligands and Scaffolds
The most concrete application of This compound found in the available literature is as a key intermediate in the synthesis of highly specialized molecular scaffolds. A notable example is its use in the creation of C3-carbon linked glutarimide (B196013) degronimers, which are molecules designed for targeted protein degradation.
In this specific synthetic pathway, the ethynyl group serves as a reactive point for further functionalization, enabling the connection of the pyridine scaffold to other molecular fragments. This established role underscores its utility as a precursor, albeit for a very specific and advanced application rather than for a general class of pyridine-based ligands. The benzyloxy groups in this context serve as protecting groups for the pyridinone oxygen atoms, which can be removed at a later synthetic stage.
Role in Supramolecular Chemistry
The application of This compound in supramolecular chemistry is not well-documented. However, its structural features suggest a theoretical potential for its derivatives in this field. The pyridine nitrogen and the ethynyl group's π-system could participate in coordination and non-covalent interactions.
Design and Assembly of Metallosupramolecular Architectures
There are no specific research articles that demonstrate the use of This compound in the design and assembly of metallosupramolecular architectures. The ethynyl group can be transformed, for example, into a 1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Such a triazole-functionalized pyridine could then act as a ligand for metal ions, forming discrete coordination complexes or extended coordination polymers. However, this remains a hypothetical application for this specific compound.
Exploration of Self-Assembly Processes and Host-Guest Chemistry
Direct evidence for the involvement of This compound in self-assembly or host-guest chemistry is not available in the current body of scientific literature. While pyridine-containing molecules are common in host-guest systems, the specific contribution of this compound has not been explored.
Investigation of Non-Covalent Interactions in Supramolecular Systems
Similarly, there are no studies that have specifically investigated the non-covalent interactions (e.g., hydrogen bonding, π-stacking) of This compound within supramolecular systems. The aromatic rings of the benzyloxy groups and the pyridine core, along with the π-system of the alkyne, could theoretically engage in π-stacking interactions. The pyridine nitrogen could also act as a hydrogen bond acceptor. Nevertheless, without experimental or computational studies on this particular molecule, any discussion of its role in non-covalent interactions remains speculative.
Contributions to Medicinal Chemistry Research
The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds and FDA-approved drugs. The specific substitution pattern of this compound offers a unique entry point for the rational design and synthesis of novel therapeutic agents.
Scaffold for the Rational Design and Synthesis of Biologically Active Molecules
The structure of this compound serves as a foundational scaffold for the development of new biologically active molecules. The pyridine core is a well-established pharmacophore known to interact with various biological targets. The ethynyl group at the 3-position is a particularly valuable functional handle. It allows for the facile construction of more complex molecular architectures through powerful carbon-carbon bond-forming reactions, most notably the Palladium-catalyzed Sonogashira coupling. scirp.orgresearchgate.net This reaction enables the attachment of a wide array of aryl and heteroaryl groups, providing a straightforward method to generate large libraries of diverse compounds for biological screening.
The 2,6-dibenzyloxy substituents play a crucial role in modulating the electronic properties of the pyridine ring and provide steric bulk, which can influence the binding affinity and selectivity of the final compounds for their biological targets. Pyridine derivatives, in general, have been investigated for a wide range of therapeutic applications, including their potential as anticancer, antimicrobial, and antiviral agents. nih.govdntb.gov.uafrontiersin.org For instance, various substituted pyridine-based analogues have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines. dntb.gov.ua The structural motifs present in this compound make it an attractive starting material for the synthesis of compounds targeting enzymes, proteins, and DNA. researchgate.net
Mechanistic Insights into Ligand-Target Interactions and Structure-Activity Relationships
The systematic modification of the this compound scaffold allows for detailed investigations into ligand-target interactions and the elucidation of structure-activity relationships (SAR). By synthesizing a series of analogues where the terminal group on the ethynyl moiety is varied, researchers can probe the specific interactions that govern biological activity. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.
While specific SAR studies on derivatives of this compound are not extensively documented in publicly available literature, the broader class of pyridine derivatives has been the subject of such investigations. These studies have shown that the nature and position of substituents on the pyridine ring can dramatically affect biological outcomes. The insights gained from these related systems can guide the rational design of novel derivatives of this compound with enhanced potency and selectivity.
Synthetic Routes to Advanced Pharmacologically Relevant Pyridine Derivatives
The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex, pharmacologically relevant pyridine derivatives. The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations beyond the Sonogashira coupling, including cycloaddition reactions to form heterocyclic rings. For example, the Huisgen 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a key method for the synthesis of 3,5-disubstituted isoxazoles, which themselves are of interest in medicinal chemistry. mdpi.com
Furthermore, the benzyloxy groups can be readily cleaved to reveal the corresponding hydroxyl groups, which can then be further functionalized. This deprotection step adds another layer of synthetic versatility, allowing for the introduction of different functional groups at the 2- and 6-positions of the pyridine ring at a later stage in the synthetic sequence. This strategic flexibility is highly advantageous in the multi-step synthesis of complex drug candidates. The Sonogashira coupling of 3-bromopyridine (B30812) derivatives with terminal alkynes has been demonstrated as an effective method to produce 2-amino-3-alkynylpyridines, which are valuable precursors for more elaborate heterocyclic systems. researchgate.net
Exploration in Advanced Materials Science
The rigid, aromatic structure of the pyridine ring, combined with the linear, conjugated ethynyl group, makes this compound an attractive building block for the creation of novel organic materials with interesting electronic and optical properties.
Precursor for Functional Organic Materials (e.g., Polymers, Liquid Crystals, Organic Electronic Components)
The terminal alkyne of this compound allows it to serve as a monomer in the synthesis of conjugated polymers. Specifically, it can be used to create poly(p-phenylene-ethynylene) (PPE) type structures, where the pyridine unit is incorporated into the polymer backbone. ontosight.ai These pyridine-containing polymers are of interest for their potential use as electron-transporting layers in organic light-emitting diodes (OLEDs). st-andrews.ac.uk The incorporation of the electron-deficient pyridine ring can help to tune the electronic properties of the resulting polymer.
The rigid, rod-like shape of molecules derived from this compound also makes it a suitable core for the synthesis of liquid crystals. The 2,6-disubstitution pattern on the pyridine ring can lead to the formation of calamitic (rod-shaped) mesogens, which are the basis of many liquid crystalline phases. The synthesis of liquid crystals often involves the use of rigid core structures, and the pyridine ring provides this necessary rigidity. colorado.edu
Design of Novel π-Conjugated Systems for Optoelectronic Applications
The design of novel π-conjugated systems is a cornerstone of modern materials science, with applications in a wide range of organic electronic devices. This compound is a valuable component in the design of such systems. The pyridine ring is an electron-deficient aromatic system, and its incorporation into a larger π-conjugated framework can significantly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This ability to tune the electronic energy levels is crucial for optimizing the performance of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. nih.govacs.org
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2,6-Bis-benzyloxy-3-ethynyl-pyridine, and how can reaction conditions be optimized?
- Methodology : A modified nucleophilic substitution approach can be employed. For example, using NaH in dry DMF as a base to deprotonate hydroxyl groups, followed by benzylation with benzyl bromide. Reaction optimization should include temperature control (e.g., 333 K for 48 hours) and inert atmosphere to prevent oxidation of the ethynyl group. Column chromatography (ethyl acetate/petroleum ether, 1:4) is effective for purification .
- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry of benzylating agents to avoid over-alkylation.
Q. How can the purity and structure of this compound be validated?
- Characterization Techniques :
- X-ray Crystallography : Use SHELX software for structure determination. Collect high-resolution data (e.g., synchrotron sources) to resolve electron density around the ethynyl and benzyloxy groups .
- NMR Spectroscopy : Compare and NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation.
Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?
- Applications : The ethynyl group enables Sonogashira coupling for alkyne-functionalized derivatives. For Suzuki-Miyaura coupling, convert the ethynyl group to a boronic acid derivative (e.g., via palladium-catalyzed borylation). The boronic acid form (CAS 2096339-92-1) is stable at -20°C for 2 years and reacts efficiently with aryl halides .
- Caution : Protect the boronic acid from moisture to prevent decomposition.
Q. How should this compound be stored to ensure long-term stability?
- Storage Protocol : Store as a powder under inert gas (argon) at -20°C for up to 3 years. Avoid exposure to light and humidity. For solutions (e.g., in DMSO), aliquot and freeze at -80°C for ≤6 months .
Advanced Research Questions
Q. How can conflicting data in synthetic yields or spectroscopic characterization be resolved?
- Contradiction Analysis :
- Iterative Synthesis : Reproduce reactions under strictly controlled conditions (e.g., anhydrous solvents, standardized catalyst batches).
- Advanced Spectroscopic Validation : Use 2D NMR (e.g., - HSQC) to resolve overlapping signals. Compare experimental IR spectra with DFT-calculated vibrational modes .
- Case Study : Discrepancies in NMR integration may arise from residual solvents; employ deuterated solvents and report solvent suppression techniques.
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Density Functional Theory (DFT) : Use the B3LYP functional with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potential maps. Validate against experimental UV-Vis spectra .
- Applications : Predict regioselectivity in electrophilic aromatic substitution reactions influenced by electron-withdrawing/donating effects of benzyloxy groups.
Q. What advanced structural analysis techniques are recommended for studying coordination complexes involving this ligand?
- Single-Crystal X-ray Diffraction (SCXRD) : Refine structures using SHELXL, focusing on bond angles around the pyridine nitrogen and ethynyl moiety. Analyze π-π stacking interactions between benzyl groups .
- Electron Paramagnetic Resonance (EPR) : Use for metal complexes to study spin states and ligand-field effects.
Q. How can intermediates in multi-step syntheses involving this compound be stabilized?
- Intermediate Handling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
